Octafluorocyclopentane
CAS No.: 139064-01-0
Cat. No.: VC14280441
Molecular Formula: C5H2F8
Molecular Weight: 214.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139064-01-0 |
|---|---|
| Molecular Formula | C5H2F8 |
| Molecular Weight | 214.06 g/mol |
| IUPAC Name | 1,1,2,2,3,3,4,4-octafluorocyclopentane |
| Standard InChI | InChI=1S/C5H2F8/c6-2(7)1-3(8,9)5(12,13)4(2,10)11/h1H2 |
| Standard InChI Key | GGMAUXPWPYFQRB-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(C(C1(F)F)(F)F)(F)F)(F)F |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.06 g/mol |
| Boiling Point | 79°C |
| Density (25°C) | 1.68 g/cm³ |
| Vapor Pressure (20°C) | 120 mmHg |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The primary route to octafluorocyclopentane involves the radical fluorination of cyclopentane using cobalt(III) fluoride () under controlled conditions. This exothermic reaction proceeds via a chain mechanism, where fluorine atoms sequentially replace hydrogen at temperatures exceeding 200°C .
Industrial Production
Patented continuous-flow systems optimize yield (up to 92%) by regulating residence time and fluorine partial pressure. Post-synthesis purification employs fractional distillation at reduced pressures (50–100 mmHg) to isolate the product from perfluorinated byproducts like perfluorocyclopentene .
Chemical Reactivity and Mechanisms
Substitution Pathways
In the presence of alkoxide ions (), selective fluoride displacement occurs at the least sterically hindered positions. For example:
This reactivity underpins its utility in synthesizing fluorinated macrocycles, where sequential substitutions build complex architectures .
Applications in Industry and Research
Heat Transfer Fluids
The compound’s high thermal stability () and low global warming potential (GWP = 320) make it a candidate for high-temperature heat exchangers in aerospace systems .
Polymer Additives
Incorporating octafluorocyclopentane into polyethylene matrices reduces dielectric constants () by 40%, enhancing performance in high-frequency insulators .
| Hazard Parameter | Value |
|---|---|
| NFPA Health Rating | 3 |
| Flash Point | Non-flammable |
| PPE Requirements | Gloves, goggles, fume hood |
Comparative Analysis with Related Compounds
Perfluorocyclopentane vs. Linear Perfluoroalkanes
The cyclic structure of octafluorocyclopentane confers a 15% lower viscosity than perfluorohexane () while maintaining comparable thermal stability. This difference arises from reduced chain entanglement in the cyclic analog.
Recent Research Developments
A 2024 computational study elucidated the electronic factors governing octafluorocyclopentane’s substitution patterns, enabling rational design of fluorinated macrocycles for drug delivery systems .
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